3-(methyldisulfanyl)propan-1-ol
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Overview
Description
3-(Methyldisulfanyl)propan-1-ol is an organic compound with the molecular formula C4H10OS. It is characterized by the presence of a disulfide group (-S-S-) and a hydroxyl group (-OH) attached to a three-carbon chain. This compound is known for its strong onion-like odor and is used in various industrial applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methyldisulfanyl)propan-1-ol can be synthesized through the reaction of allyl alcohol with methanethiol under ultraviolet light. The reaction involves catalytic oxidation using oxygen as the oxidizing agent . The general reaction scheme is as follows: [ \text{CH}_2=CH-CH_2OH + \text{CH}_3SH \xrightarrow{\text{UV light, O}_2} \text{CH}_3S-S-CH_2CH_2CH_2OH ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, typically involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-(Methyldisulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(methyldisulfanyl)propanoic acid.
Reduction: Formation of 3-(methylthio)propan-1-ol.
Substitution: Formation of 3-(methyldisulfanyl)propyl chloride or bromide.
Scientific Research Applications
3-(Methyldisulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 3-(methyldisulfanyl)propan-1-ol involves its interaction with cellular components. The disulfide bond can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propan-1-ol: Similar structure but with a single sulfur atom instead of a disulfide bond.
Propan-1-ol: Lacks the sulfur-containing groups, making it less reactive in redox reactions.
3-(Methyldisulfanyl)propanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
3-(Methyldisulfanyl)propan-1-ol is unique due to its combination of a disulfide bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and biological applications .
Properties
CAS No. |
85351-51-5 |
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Molecular Formula |
C4H10OS2 |
Molecular Weight |
138.3 g/mol |
IUPAC Name |
3-(methyldisulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H10OS2/c1-6-7-4-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
VVWFNTJXKMWEKK-UHFFFAOYSA-N |
Canonical SMILES |
CSSCCCO |
Purity |
95 |
Origin of Product |
United States |
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